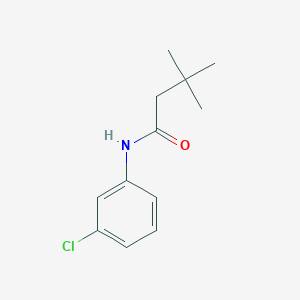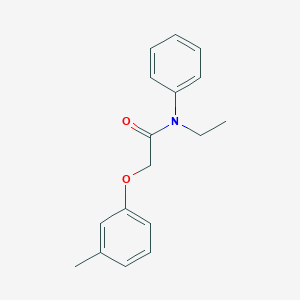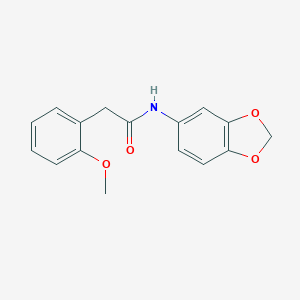![molecular formula C17H25NO2 B261923 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide](/img/structure/B261923.png)
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of compounds known as tetrahydro-2H-pyran-4-ylmethylamines, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for the study of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents. Finally, the evaluation of the toxicity and safety of this compound in preclinical and clinical studies is necessary for its potential use in human medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully characterize the pharmacological properties of this compound and its potential use in human medicine.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide involves the reaction of 3-methylbutanoyl chloride with 4-phenyltetrahydro-2H-pyran in the presence of triethylamine. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, this compound has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-methyl-N-[(4-phenyloxan-4-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25NO2/c1-14(2)12-16(19)18-13-17(8-10-20-11-9-17)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,18,19) |
Clé InChI |
ROBDZYIWAWPORS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)



